Methyl 2-ethoxy-1-naphthoate

Physicochemical profiling Lipophilicity ADME prediction

Researchers optimizing nafcillin-derived β-lactams or antitubercular leads require reliable access to the 2-ethoxy-1-naphthoate ester scaffold. Methyl 2-ethoxy-1-naphthoate (CAS 773874-20-7) directly meets this need as the preferred protected acyl precursor. • Nafcillin acyl precursor: selective methyl ester deprotection enables acid chloride formation and 6-APA coupling for penicillinase-resistant antibiotic synthesis. • ~1.4-2.0× faster alkaline hydrolysis vs. ethyl ester analog, delivering higher burst kinetics for acute intracellular target engagement. • Calculated LogP ~3.2-3.6 supports mycolic acid-rich mycobacterial cell wall penetration for TB lead optimization. • Crystalline solid (≥98% purity) facilitates accurate HTS weighing.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 773874-20-7
Cat. No. B1406066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-ethoxy-1-naphthoate
CAS773874-20-7
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC
InChIInChI=1S/C14H14O3/c1-3-17-12-9-8-10-6-4-5-7-11(10)13(12)14(15)16-2/h4-9H,3H2,1-2H3
InChIKeyNBJANJGBTWDFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Ethoxy-1-Naphthoate: Chemical Identity and Specifications


Methyl 2-ethoxy-1-naphthoate (CAS 773874-20-7) is a synthetic aromatic ester belonging to the naphthoate class, systematically named methyl 2-ethoxynaphthalene-1-carboxylate . It features a naphthalene bicyclic core with an ethoxy (–OCH₂CH₃) substituent at the 2-position and a methyl ester (–COOCH₃) at the 1-position, yielding a molecular formula of C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol . The compound is a crystalline solid at room temperature, soluble in common organic solvents such as ethanol, acetone, and ethyl acetate, and is primarily supplied for research and development purposes at purities of ≥95% to ≥98% .

Synthetic intermediate for naphthoate-derived probes and beta-lactam conjugates
Crystalline solid at RT; facilitates accurate weighing for screening or synthesis
Soluble in ethanol, acetone, ethyl acetate; organic-solvent-based workflows

Why Analogs Cannot Replace Methyl 2-Ethoxy-1-Naphthoate


Within the naphthoate ester family, minor structural modifications—such as replacing the 2-ethoxy with a methoxy, hydroxy, or unsubstituted position, or changing the methyl ester to an ethyl ester—significantly alter lipophilicity (calculated LogP shifts of ≥0.5 units), hydrogen-bonding capacity, and metabolic susceptibility [1]. The 2-ethoxy-1-naphthoic acid scaffold is a critical intermediate in the synthesis of the semisynthetic penicillin nafcillin sodium, where the 2-ethoxy group is essential for penicillinase resistance; the free carboxylic acid (CAS 2224-00-2) is not directly interchangeable with its methyl ester in coupling reactions [2]. Consequently, investigators who substitute methyl 2-ethoxy-1-naphthoate with a close analog—such as methyl 1-naphthoate (CAS 2459-24-7) or ethyl 2-ethoxy-1-naphthoate (CAS 773135-79-8)—risk obtaining divergent reactivity, solubility, and bioactivity profiles, as quantified in Section 3.

2-alkoxy variation alters lipophilicity
Replacing the 2-ethoxy with methoxy or hydrogen shifts LogP by ≥0.5 units, changing membrane permeability and assay behavior.
Free acid is not a direct substitute
2-ethoxy-1-naphthoic acid (CAS 2224-00-2) cannot directly replace the methyl ester in amidation or conjugation reactions without activation.
Ethyl ester analog shifts stoichiometry and kinetics
Ethyl 2-ethoxy-1-naphthoate (CAS 773135-79-8) introduces a 6% molar mass offset and slower hydrolysis, affecting reaction reproducibility.

Methyl 2-Ethoxy-1-Naphthoate: Quantitative Differentiation from Analogs


Molecular Weight and Lipophilicity Differentiation

Methyl 2-ethoxy-1-naphthoate (MW 230.26 g/mol) carries a 2-ethoxy substituent that increases molecular weight by 44.05 g/mol relative to methyl 1-naphthoate (MW 186.21 g/mol) and by 14.03 g/mol relative to methyl 2-methoxy-1-naphthoate (MW 216.23 g/mol) . This mass increment corresponds to a calculated LogP increase of approximately 0.5–0.8 units vs. the 2-methoxy analog, as estimated by the fragment-based method of Hansch and Leo [1]. Higher LogP values correlate with enhanced membrane permeability in cell-based assays, making the ethoxy analog preferable for intracellular target engagement screens.

MW & LogP shift
Class-level inference
ΔMW +14.03 vs 2-methoxy; estimated ΔLogP +0.5–0.8 (fragment-based calculation)
Higher lipophilicity may favor passive membrane diffusion in cell assays
No experimental LogP for target; calculated value requires verification
Physicochemical profiling Lipophilicity ADME prediction

Patent-Documented Synthetic Route Advantage

The precursor 2-ethoxy-1-naphthoic acid is synthesized via a published patent route (CN102249903A) from 2-hydroxy-1-naphthaldehyde and absolute ethanol using sodium bisulfate monohydrate as catalyst, followed by oxidation [1]. This patent explicitly states the compound is an intermediate for nafcillin sodium. The methyl ester target compound is obtained by standard esterification of this acid. In contrast, synthetic routes to the 2-methoxy or unsubstituted analogs require different starting materials (e.g., 2-hydroxy-1-naphthaldehyde with dimethyl sulfate for methoxy), which may involve different regulatory considerations for genotoxic impurity control [2].

Synthetic route
Cross-study comparable
Patent CN102249903A: ethanol-based route; avoids dimethyl sulfate genotoxic reagent used for methoxy analog
Supports scalable procurement with reduced regulatory risk
No head-to-head yield comparison; route selection depends on impurity control needs
Synthetic accessibility Process chemistry Intermediate sourcing

Methyl vs. Ethyl Ester: Molar Stoichiometry Impact

Methyl 2-ethoxy-1-naphthoate (MW 230.26) differs from its ethyl ester analog (ethyl 2-ethoxy-1-naphthoate, CAS 773135-79-8, MW 244.28) by exactly one methylene unit (14.02 g/mol) . In amidation or transesterification reactions, this mass difference translates to a 6.1% molar concentration offset when equimass quantities are used, potentially leading to incomplete conversion if protocols are directly ported. The methyl ester also exhibits faster hydrolysis kinetics under basic conditions compared to the ethyl ester, as established by the Ingold-Taft linear free-energy relationship for ester hydrolysis [1].

Ester reactivity
Class-level inference
Methyl ester MW 230.26; ethyl ester MW 244.28. Hydrolysis ~1.4–2× faster for methyl ester (Taft-Ingold LFER)
Molar stoichiometry and hydrolysis kinetics affect conjugate synthesis yields
Protocols ported from ethyl ester require molar adjustment; verify kinetics under your conditions
Ester reactivity Conjugation chemistry Molar equivalence

Mechanistically Distinct DNA Replication Inhibition

Methyl 2-ethoxy-1-naphthoate is reported to inhibit DNA replication by binding to nucleotide bases and blocking DNA synthesis, with in vivo activity in murine tuberculosis models and reduction of metastatic lesions in miapaca-2 pancreatic cancer cells . While quantitative IC₅₀ or MIC values are not publicly available for this specific compound, the reported mechanism—direct DNA interaction—is mechanistically distinct from the simple esterase substrate behavior of methyl 1-naphthoate, which primarily acts as a metabolic precursor releasing 1-naphthoic acid . This mechanistic divergence means the 2-ethoxy substitution confers target engagement capability absent in the unsubstituted analog.

DNA inhibition
Supporting evidence
Reported DNA replication inhibitor; active in murine TB model and reduces metastatic lesions in miapaca-2 cells
Supports DNA-targeting mechanistic hypothesis; distinct from esterase-dependent analogs
No quantitative IC₅₀/MIC published; verify activity in your assay before procurement
DNA polymerase inhibition Antitubercular screening Mechanism of action

Methyl 2-Ethoxy-1-Naphthoate: High-Confidence Applications


Targeting Mycobacterial DNA Replication

The reported DNA replication inhibition and activity in murine tuberculosis models position methyl 2-ethoxy-1-naphthoate as a starting scaffold for antitubercular lead optimization. Its higher calculated LogP (~3.2–3.6) relative to the 2-methoxy analog favors penetration of the mycolic acid-rich mycobacterial cell wall. The patent-documented synthetic route to its precursor [1] ensures reliable supply for structure–activity relationship (SAR) expansion.

Nafcillin-Derived Beta-Lactam Synthesis

The 2-ethoxy-1-naphthoic acid scaffold is the acyl component of nafcillin sodium, a penicillinase-resistant penicillin . The methyl ester serves as a protected form of this acid, enabling selective deprotection under controlled conditions for subsequent conversion to the acid chloride and coupling to 6-aminopenicillanic acid. The documented patent route (CN102249903A) and the established industrial use of the corresponding acid chloride in nafcillin manufacturing provide procurement confidence for antibiotic discovery programs.

Controlled Ester Hydrolysis for Probe Development

The faster alkaline hydrolysis rate of the methyl ester (~1.4–2.0× vs. the ethyl ester) makes methyl 2-ethoxy-1-naphthoate the preferred form for applications where rapid intracellular esterase cleavage is desired to release the 2-ethoxy-1-naphthoic acid payload. Conversely, the ethyl ester analog may be preferred when slower, sustained release is required, but the methyl ester provides the higher initial burst kinetics for acute target engagement assays.

Screening Libraries with Defined LogP and Solubility

With a molecular weight of 230.26 g/mol, calculated LogP ~3.2–3.6, and solubility in ethanol, acetone, and ethyl acetate , methyl 2-ethoxy-1-naphthoate occupies a favorable region of CNS drug-like chemical space (MW < 300, LogP 1–4). Its crystalline solid form at room temperature facilitates accurate weighing and formulation for high-throughput screening, providing practical advantages over liquid or hygroscopic analogs.

Application
Selection Property
Validation Focus
Mycobacterial DNA replication studies
Calculated LogP ~3.2–3.6; documented DNA binding hypothesis
Verify MIC and target engagement in mycobacterial strains
Beta-lactam intermediate synthesis
Methyl ester as protected form of nafcillin acyl component
Confirm ester activation and coupling to 6-APA; review patent CN102249903A
Ester hydrolysis probe design
Faster alkaline hydrolysis vs. ethyl ester
Assess intracellular esterase cleavage kinetics for payload release
Physicochemical screening library
MW 230.26, crystalline, soluble in standard organics
Confirm solubility and stability in screening solvents; verify LogP experimentally
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